molecular formula C9H4Cl3NO B6294291 5-(2,4,6-trichlorophenyl)oxazole CAS No. 2364585-18-0

5-(2,4,6-trichlorophenyl)oxazole

Cat. No.: B6294291
CAS No.: 2364585-18-0
M. Wt: 248.5 g/mol
InChI Key: OGYYEQSPUFFPCC-UHFFFAOYSA-N
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Description

5-(2,4,6-trichlorophenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a 2,4,6-trichlorophenyl group. This compound is notable for its diverse applications in various fields, including medicinal chemistry and materials science. The molecular formula of this compound is C9H4Cl3NO, and it has a molecular weight of 248.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,6-trichlorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4,6-trichlorobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to yield the oxazole ring . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2,4,6-trichlorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can produce various substituted phenyl oxazoles .

Scientific Research Applications

5-(2,4,6-trichlorophenyl)oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trichlorophenyl oxazole
  • 5-(2,4-dichlorophenyl)oxazole
  • 5-(2,6-dichlorophenyl)oxazole

Uniqueness

5-(2,4,6-trichlorophenyl)oxazole is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogs, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(2,4,6-trichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3NO/c10-5-1-6(11)9(7(12)2-5)8-3-13-4-14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYYEQSPUFFPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=CN=CO2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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